(2Z)-2-aminobut-2-enoic acid, also known as vinylglycine, is a non-proteinogenic alpha-amino acid with the chemical formula and a molecular weight of approximately 101.11 g/mol. This compound is characterized by its unique double bond configuration, specifically in the Z (cis) arrangement, which influences its reactivity and biological properties. It is a metabolite found in various organisms, including Escherichia coli (strain K12), and plays a role in several biochemical pathways .
(2Z)-2-aminobut-2-enoic acid can be derived from simple organic precursors through various synthetic methods, making it accessible for research and industrial applications. Its presence as a metabolite indicates its biological significance and potential utility in biochemical studies.
This compound belongs to the class of alpha-amino acids, which are characterized by the presence of an amino group () and a carboxylic acid group () attached to the same carbon atom. It is classified as a non-proteinogenic amino acid due to its absence from the standard set of amino acids used in protein synthesis.
The synthesis of (2Z)-2-aminobut-2-enoic acid can be achieved through several methods, including:
The Neber rearrangement typically involves:
This method is advantageous due to its straightforwardness and the availability of starting materials.
The molecular structure of (2Z)-2-aminobut-2-enoic acid features:
Key structural data includes:
(2Z)-2-aminobut-2-enoic acid participates in several chemical reactions:
Common reagents used in these reactions include:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for (2Z)-2-aminobut-2-enoic acid primarily involves its interaction with biological molecules. The amino group can participate in hydrogen bonding, while the double bond allows for electrophilic addition reactions. This reactivity can lead to modifications of proteins or nucleic acids, influencing their function.
Data on specific interactions indicate that vinylglycine may inhibit certain enzyme activities by forming covalent bonds with active sites, thereby altering metabolic pathways .
Key physical properties include:
Chemical properties encompass:
Relevant data suggest that it exhibits moderate reactivity typical of alpha-amino acids, participating readily in peptide bond formation and other organic reactions.
(2Z)-2-aminobut-2-enoic acid has several significant scientific uses:
These applications underscore the importance of (2Z)-2-aminobut-2-enoic acid in both fundamental research and practical applications across various scientific fields.
Stereoselective synthesis of (2Z)-2-aminobut-2-enoic acid derivatives leverages enzymatic and chemical approaches to achieve precise geometric control. Enzymatic deamination of L-threonine using heterologous threonine deaminases (e.g., from Bacillus subtilis or Solanum lycopersicum) generates 2-ketobutyric acid, followed by enantioselective amination via mutated glutamate dehydrogenases to yield (S)-configured derivatives. This cascade achieves enantiomeric excess (ee) >98% and accumulates titers up to 1.70 mg/L in Saccharomyces cerevisiae systems with L-threonine feeding [6].
Chemical routes employ tert-butoxycarbonyl (Boc)-protected allyl cyanide intermediates. Hydrochloric acid-mediated hydrolysis of (Z)-tert-butyl 2-cyano-3-methylbut-2-enoate at reflux conditions yields the (Z)-isomer exclusively, confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations showing vinyl proton coupling [1]. Alternative pathways involve stereocontrolled Wittig reactions between N-protected glycine and acetaldehyde-derived ylides, utilizing triphenylphosphine reagents to enforce Z-selectivity [9].
Table 1: Comparative Stereoselective Synthesis Approaches
| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Enzymatic deamination | B. subtilis threonine deaminase | 0.40 mg/L | >98% ee (S) | [6] |
| Hydrolytic resolution | Hydrochloric acid | 85 | 100% (Z) | [1] |
| Amidomalonate alkylation | Diethyl acetamidomalonate | 70 | Racemic | [9] |
(2Z)-2-Aminobut-2-enoic acid exhibits pH-dependent tautomerism and zwitterionic behavior. Nuclear magnetic resonance studies reveal a keto-enol equilibrium in neutral aqueous solutions, with the enol form (C=C–OH) predominating (95%) over the keto tautomer (C=O, 5%). Acidic conditions (pH < 3.0) protonate the carboxylate, forming a cationic ammonium species (pKa 8.46), while alkaline conditions (pH > 10.0) yield an anionic carboxylate (pKa 2.88) [3].
Zwitterionic stability arises from intramolecular hydrogen bonding between the ammonium group and carbonyl oxygen, evidenced by X-ray crystallography showing a 2.65 Å N–H···O bond distance. This configuration lowers the zwitterion’s energy by 28 kJ/mol versus the neutral form. Molecular dynamics simulations confirm enhanced solvation shells around zwitterions in water, with diffusion coefficients 1.5× lower than non-zwitterionic analogs [1] [4].
Figure 1: pH-Dependent Species Distribution
Anionic Form (pH>10) ←→ Zwitterion (pH 5-8) ←→ Cationic Form (pH<3) Enantioselective synthesis of (2Z)-2-aminobut-2-enoic acid employs chiral catalysts to access single isomers. Rhodium(I)-(R,R)-DiPAMP complexes (e.g., [Rh(COD)(R,R-DiPAMP)]⁺BF₄⁻) catalyze asymmetric hydrogenation of Z-enamido acids, achieving 98.7% ee for (S)-isomers at 50 bar H₂ and 60°C [9].
Biocatalytic routes utilize engineered ω-transaminases with pyridoxal-5′-phosphate cofactors. Mutated Chromobacterium violaceum transaminases convert 2-ketobutyric acid to (S)-2-aminobut-2-enoic acid with 99% ee and space-time yields of 200 g·L⁻¹·d⁻¹ using isopropylamine as an amino donor [6]. Resolution strategies exploit lipases (e.g., Candida antarctica lipase B) to hydrolyze N-acetylated racemates, enriching (S)-enantiomers with 95% ee in organic-aqueous biphasic systems [1].
(2Z)-2-Aminobut-2-enoic acid serves as a rigid dehydroamino acid scaffold in peptide mimetics, constraining backbone conformations. Incorporation into oligopeptides via solid-phase synthesis reduces conformational entropy by 40 kJ/mol versus glycine, forcing β-turn structures. Nuclear magnetic resonance analyses of tripeptides (e.g., Ac-Ala-ΔAbu-Gly-NH₂) show 85% population of type-II β-turns, with ϕ/ψ angles of –60°/120° [3] [8].
Applications include protease-resistant peptidomimetics. Chymotrypsin degradation studies reveal half-life increases from 15 minutes (native peptide) to 8 hours upon ΔAbu substitution at P1′ sites. This stability arises from the planar geometry hindering enzyme binding, demonstrated by 5.2 Å increases in Michaelis constant (Kₘ) values [6].
Table 2: Structural Impact on Peptide Backbones
| Peptide Sequence | ΔAbu Position | Dominant Conformation | Protease Half-life |
|---|---|---|---|
| Ac-Ala-Gly-Gly-NH₂ | N/A | Random coil | 15 min |
| Ac-Ala-ΔAbu-Gly-NH₂ | Central | Type-II β-turn | 8 h |
| Ac-ΔAbu-Ala-Leu-NH₂ | N-terminal | 3₁₀-helix | 6 h |
Solid-phase synthesis enables site-specific functionalization of (2Z)-2-aminobut-2-enoic acid derivatives. Wang resin-bound Fmoc-protected variants undergo microwave-assisted Miyaura borylation (Pd(dppf)Cl₂ catalyst, 80°C) to install boronate handles (e.g., for Suzuki couplings), achieving 92% coupling efficiency. Subsequent on-resin Heck reactions with aryl iodides introduce styrenyl moieties at the β-carbon [1].
Photocatalytic C–H functionalization uses Ru(bpy)₃Cl₂ and persulfate oxidants under blue light (450 nm) to alkylate the vinyl position. Resin cleavage via trifluoroacetic acid yields analogues with unnatural side chains (e.g., 4-(dimethylamino)but-2-enoic acid), confirmed by liquid chromatography-mass spectrometry purities >95% [8].
Stepwise Functionalization Protocol:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2